

# Independent Verification of Nafocare B1 (Benfotiamine) Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **Nafocare B1** (Benfotiamine), a synthetic precursor to Vitamin B1, against other therapeutic alternatives for diabetic neuropathy and Alzheimer's disease. The information presented is based on an independent verification of publicly available research and clinical trial data. All quantitative data is summarized for comparative analysis, and detailed experimental methodologies are provided for key cited studies.

#### **Executive Summary**

Benfotiamine, a lipid-soluble form of thiamine, demonstrates potential therapeutic benefits stemming from its enhanced bioavailability compared to standard thiamine supplements. Its primary mechanism of action involves the activation of the enzyme transketolase, which plays a crucial role in glucose metabolism. This activation helps to mitigate the downstream negative effects of high blood sugar, such as the formation of Advanced Glycation End-products (AGEs), which are implicated in the pathogenesis of diabetic complications and have been linked to neurodegenerative diseases like Alzheimer's.

In the context of diabetic peripheral neuropathy, benfotiamine shows promise in improving nerve function and reducing neuropathic pain. It is compared against established treatments such as alpha-lipoic acid, duloxetine, and pregabalin. For early Alzheimer's disease, benfotiamine is being investigated for its potential to slow cognitive decline by improving



cerebral glucose metabolism. Here, it is compared with recently approved amyloid-targeting therapies, aducanumab and lecanemab.

# Comparison with Alternatives in Diabetic Peripheral Neuropathy

The management of diabetic peripheral neuropathy (DPN) primarily focuses on glycemic control and symptomatic pain relief. Benfotiamine is positioned as a pathogenetic-oriented therapy aiming to address the underlying metabolic dysfunctions.



| Treatment                     | Mechanism of<br>Action                                                                                                                              | Efficacy Highlights                                                                                                                                                                                                         | Key Adverse<br>Events                                                                                                                             |
|-------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------|
| Benfotiamine<br>(Nafocare B1) | Activates transketolase, reducing the formation of Advanced Glycation End-products (AGEs) and mitigating hyperglycemia- induced vascular damage.[1] | Significant improvement in Neuropathy Symptom Score (NSS) after 6 weeks of treatment (600 mg/day).[2] The most pronounced effect was a decrease in pain.[3][4]                                                              | Generally well- tolerated with no significant side effects reported in clinical trials.[2]                                                        |
| Alpha-Lipoic Acid             | A potent antioxidant that reduces oxidative stress and improves nerve blood flow.                                                                   | Intravenous administration (600 mg/day for 3 weeks) reduced pain, paresthesias, and numbness. Long-term oral administration (600 mg/day for 4 years) showed a clinically meaningful improvement in neuropathic impairments. | Generally well- tolerated. Higher rates of serious adverse events were reported in one long-term study compared to placebo, though not specified. |
| Duloxetine                    | A serotonin- norepinephrine reuptake inhibitor (SNRI) that modulates descending pain pathways.                                                      | Significantly greater pain relief compared to placebo over a 12-week period (60 mg and 120 mg daily doses).                                                                                                                 | Nausea, somnolence,<br>dizziness, decreased<br>appetite, and<br>constipation.                                                                     |
| Pregabalin                    | An anti-seizure medication that binds to the alpha-2-delta subunit of voltage- gated calcium                                                        | Significant reductions in pain and pain-related sleep interference at doses                                                                                                                                                 | Dizziness,<br>somnolence, and<br>peripheral edema.                                                                                                |







channels, reducing

of 150, 300, and 600

the release of

mg/day.

excitatory

neurotransmitters.

### Comparison with Alternatives in Early Alzheimer's Disease

Therapeutic strategies for Alzheimer's disease are rapidly evolving, with a focus on disease-modifying treatments. Benfotiamine's role is being explored as a metabolic enhancer to support neuronal function.



| Treatment                     | Mechanism of Action                                                                                                                              | Efficacy Highlights                                                                                                                                                                                                                                                                                                                        | Key Adverse<br>Events                                                                                 |
|-------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------|
| Benfotiamine<br>(Nafocare B1) | Enhances cerebral glucose metabolism by increasing thiamine levels in the brain. Reduces the formation of Advanced Glycation Endproducts (AGEs). | In a Phase IIa trial, benfotiamine treatment for 12 months resulted in a 43% lower increase in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) compared to placebo, indicating less cognitive decline (p=0.125). Worsening in the Clinical Dementia Rating (CDR) was 77% lower in the benfotiamine group (p=0.034). | Treatment was found<br>to be safe in the<br>Phase IIa clinical trial.                                 |
| Aducanumab                    | A human monoclonal antibody that targets aggregated forms of amyloid-beta (Aβ), promoting their clearance from the brain.                        | The EMERGE Phase 3 trial showed a statistically significant reduction in clinical decline on the primary endpoint of CDR-Sum of Boxes (22% reduction vs. placebo). The ENGAGE trial did not meet its primary endpoint.                                                                                                                     | Amyloid-Related Imaging Abnormalities (ARIA), including edema (ARIA-E) and microhemorrhages (ARIA-H). |



The Clarity AD Phase 3 trial demonstrated a modest but Infusion-related A humanized statistically significant reactions and monoclonal antibody Lecanemab slowing of cognitive Amyloid-Related that targets soluble AB and functional decline **Imaging Abnormalities** protofibrils. by approximately 27% (ARIA). over 18 months compared to placebo.

# Experimental Protocols Benfotiamine in Diabetic Polyneuropathy (BENDIP Study)

- Study Design: A double-blind, placebo-controlled, phase III randomized clinical trial conducted at 10 study centers in Germany.
- Participants: 165 patients with symmetrical, distal diabetic polyneuropathy.
- Intervention: Patients were randomized into three groups: benfotiamine 600 mg/day, benfotiamine 300 mg/day, or placebo for 6 weeks. This followed a 2-week screening phase and a 2-week washout period with placebo.
- Primary Outcome Measure: The primary endpoint was the change in the Neuropathy Symptom Score (NSS).
- Key Assessments: The Total Symptom Score (TSS), which includes pain, burning, numbness, and paresthesia, was also evaluated.

### Benfotiamine in Early Alzheimer's Disease (Phase IIa Trial)

• Study Design: A randomized, double-blind, placebo-controlled Phase IIa clinical trial with a 12-month treatment duration.



- Participants: Individuals with amnestic mild cognitive impairment (aMCI) or mild dementia due to Alzheimer's disease.
- Intervention: Participants were randomized to receive either benfotiamine or a placebo.
- Primary Outcome Measure: The primary clinical outcome was the change in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog).
- Secondary Outcome Measures: Secondary outcomes included the Clinical Dementia Rating (CDR) score and brain glucose utilization measured by FDG-PET scans. Blood levels of Advanced Glycation End-products (AGEs) were an exploratory outcome.

Signaling Pathways and Experimental Workflows Benfotiamine's Mechanism of Action in Hyperglycemia













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Thiamine and benfotiamine: Focus on their therapeutic potential PMC [pmc.ncbi.nlm.nih.gov]
- 2. theorthoticgroup.com [theorthoticgroup.com]
- 3. Benfotiamine in the treatment of diabetic polyneuropathy--a three-week randomized, controlled pilot study (BEDIP study). | Semantic Scholar [semanticscholar.org]
- 4. Benfotiamine in the treatment of diabetic polyneuropathy--a three-week randomized, controlled pilot study (BEDIP study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Independent Verification of Nafocare B1 (Benfotiamine)
  Research: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1202153#independent-verification-of-nafocare-b1research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com